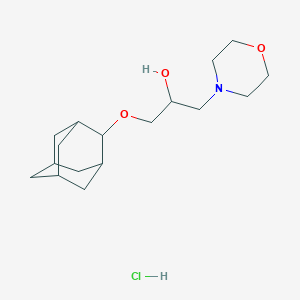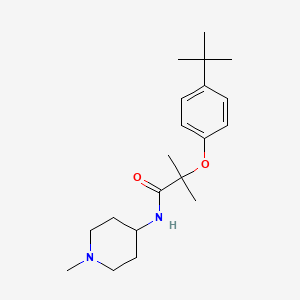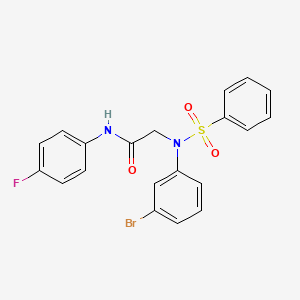
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as AOA, is a chemical compound that has been studied for its potential therapeutic effects. AOA is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. The purpose of
作用機序
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride works by inhibiting the PI3K pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. The PI3K pathway is activated by various growth factors and cytokines, which bind to cell surface receptors and activate downstream signaling cascades. 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride inhibits the activity of PI3K, which prevents the activation of downstream signaling cascades and ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the improvement of glucose tolerance and insulin sensitivity, and the protection against neuronal damage. 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has also been shown to modulate various signaling pathways, including the mTOR pathway, which is involved in the regulation of cell growth and metabolism.
実験室実験の利点と制限
One advantage of using 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride in lab experiments is its selectivity for the PI3K pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, and the exploration of its mechanisms of action in more detail. Additionally, the development of more potent and selective inhibitors of the PI3K pathway could lead to the development of new therapies for various diseases.
合成法
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-adamantanol with 4-morpholineethanol, followed by the addition of 3-chloropropanol and hydrochloric acid. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K pathway. In diabetes research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, 1-(2-adamantyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to protect against neuronal damage and improve cognitive function in animal models.
特性
IUPAC Name |
1-(2-adamantyloxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3.ClH/c19-16(10-18-1-3-20-4-2-18)11-21-17-14-6-12-5-13(8-14)9-15(17)7-12;/h12-17,19H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVIGAVXFFTJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2C3CC4CC(C3)CC2C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)

![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)

![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)

![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)